molecular formula C18H19FN4O B10932023 N-(3-fluorophenyl)-3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-fluorophenyl)-3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932023
M. Wt: 326.4 g/mol
InChI Key: BAYPSBKSIGMMOA-UHFFFAOYSA-N
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Description

N~4~-(3-FLUOROPHENYL)-3,6-DIMETHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents that enhance its chemical properties and potential applications. The presence of a fluorophenyl group and a carboxamide moiety further contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic or basic conditions . The reaction conditions often include the use of glacial acetic acid or other suitable solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process . Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-FLUOROPHENYL)-3,6-DIMETHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N4-(3-FLUOROPHENYL)-3,6-DIMETHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of abnormal cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-FLUOROPHENYL)-3,6-DIMETHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of a pyrazolopyridine core with a fluorophenyl and carboxamide group.

Properties

Molecular Formula

C18H19FN4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19FN4O/c1-4-8-23-17-16(12(3)22-23)15(9-11(2)20-17)18(24)21-14-7-5-6-13(19)10-14/h5-7,9-10H,4,8H2,1-3H3,(H,21,24)

InChI Key

BAYPSBKSIGMMOA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

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